molecular formula C7H8N4O2+2 B12520065 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

Cat. No.: B12520065
M. Wt: 180.16 g/mol
InChI Key: QENGMPDKFVBFSH-UHFFFAOYSA-O
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Description

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is a heterocyclic organic compound known for its unique structure and properties. It is commonly used in peptide synthesis as a coupling reagent and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine typically involves the reaction of 3-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then cyclized to form the desired benzotriazine compound . The reaction conditions often include acidic or basic environments, and the use of solvents such as water or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine involves its ability to form stable intermediates during chemical reactions. It acts as a coupling reagent by activating carboxyl groups, facilitating the formation of peptide bonds . The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is unique due to its specific structure, which allows it to act as an effective coupling reagent without causing racemization. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H8N4O2+2

Molecular Weight

180.16 g/mol

IUPAC Name

4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine

InChI

InChI=1S/C7H7N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4,12H,(H2,8,9,13)/q+1/p+1

InChI Key

QENGMPDKFVBFSH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(N[N+]2=O)N)O

Origin of Product

United States

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